molecular formula C14H13N3O5S B240856 N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide

N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide

Cat. No. B240856
M. Wt: 335.34 g/mol
InChI Key: RLHPRPGSJJWKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide, also known as NSC-743380, is a small molecule inhibitor that has gained considerable attention in recent years. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases.

Mechanism of Action

N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide acts as a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting CAIX, N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide disrupts the pH balance in cancer cells, leading to their death. This mechanism has been extensively studied and validated in various scientific research articles.
Biochemical and Physiological Effects:
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been shown to have minimal toxicity in normal cells and tissues. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity towards CAIX. However, this compound has limited solubility in water, which can make it challenging to use in some experiments. Additionally, N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has not been extensively studied in vivo, which limits its potential use in animal studies.

Future Directions

There are several future directions for the study of N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide. One potential direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to validate its use in neurodegenerative diseases. Finally, the development of more water-soluble derivatives of N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide could improve its potential use in lab experiments.
In conclusion, N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its high potency and selectivity towards CAIX make it a potential candidate for cancer treatment, while its anti-inflammatory and neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. However, further studies are needed to validate its use in vivo and to develop more water-soluble derivatives.

Synthesis Methods

N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-phenylethanone with 6-nitro-3-pyridinecarboxaldehyde in the presence of a base. This intermediate is then reacted with methanesulfonamide in the presence of a reducing agent to form the final product. The synthesis method has been optimized and reported in various scientific research articles.

Scientific Research Applications

N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.

properties

Product Name

N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

N-(6-nitropyridin-3-yl)-N-phenacylmethanesulfonamide

InChI

InChI=1S/C14H13N3O5S/c1-23(21,22)16(10-13(18)11-5-3-2-4-6-11)12-7-8-14(15-9-12)17(19)20/h2-9H,10H2,1H3

InChI Key

RLHPRPGSJJWKIS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=CN=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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